4-isopropoxy-N-(2-(6-(methylthio)-4-(pyrrolidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzamide
Description
This compound features a pyrazolo[3,4-d]pyrimidine core, a bicyclic heteroaromatic system known for its role in kinase inhibition and anticancer activity . Key structural elements include:
- 4-(Pyrrolidin-1-yl) substituent: Introduces a basic nitrogen, improving solubility and hydrogen-bonding capacity.
- Benzamide side chain: Attached via an ethyl linker, contributing to steric bulk and π-π stacking interactions.
Its molecular weight (~532 g/mol) and polar surface area suggest moderate bioavailability, typical of kinase-targeting agents .
Properties
IUPAC Name |
N-[2-(6-methylsulfanyl-4-pyrrolidin-1-ylpyrazolo[3,4-d]pyrimidin-1-yl)ethyl]-4-propan-2-yloxybenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H28N6O2S/c1-15(2)30-17-8-6-16(7-9-17)21(29)23-10-13-28-20-18(14-24-28)19(25-22(26-20)31-3)27-11-4-5-12-27/h6-9,14-15H,4-5,10-13H2,1-3H3,(H,23,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DYZZDPDDVUAFBK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=CC=C(C=C1)C(=O)NCCN2C3=C(C=N2)C(=NC(=N3)SC)N4CCCC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H28N6O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
440.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Scientific Research Applications
Chemistry: : This compound serves as a versatile intermediate in organic synthesis, facilitating the development of new synthetic methodologies.
Medicine: : Investigated for its potential as a lead compound in drug discovery, particularly targeting specific enzymes or receptors involved in various diseases.
Industry: : Employed in the synthesis of advanced materials or as a starting material for complex molecular assemblies in material science.
Mechanism of Action
The compound exerts its effects by interacting with specific molecular targets, often enzymes or receptors, through its functional groups. The pyrazolo[3,4-d]pyrimidine core mimics naturally occurring biomolecules, facilitating binding to active sites and altering biological pathways. This interaction often involves hydrogen bonding, van der Waals forces, and hydrophobic interactions.
Comparison with Similar Compounds
Core Modifications
- Compound 3 () : Replaces the pyrrolidinyl group with a hydrazine moiety at position 3. This increases polarity but reduces metabolic stability due to the reactive NH-NH bond .
- Example 57 (): Substitutes the benzamide with a sulfonamide group and introduces a fluorinated chromenone system. The sulfonamide increases acidity (pKa ~1–2), favoring solubility but limiting blood-brain barrier penetration .
Substituent Effects
Bioactivity and Therapeutic Potential
- Kinase Inhibition : The pyrrolidinyl and methylthio groups align with ATP-binding site preferences in kinases (e.g., JAK2, EGFR), as observed in structurally related pyrazolo[3,4-d]pyrimidines .
- Cytotoxicity : Methylthio derivatives (logP >3) show superior cell membrane penetration compared to hydroxylated analogs (e.g., ’s compound 2, logP ~2.1) .
- Metabolic Stability : Pyrrolidine’s rigidity reduces CYP450-mediated oxidation compared to morpholine or piperidine analogs () .
Physicochemical and Pharmacokinetic Properties
The target’s balanced logP and moderate solubility suggest oral bioavailability, whereas sulfonamide analogs () may require formulation optimization .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
